molecular formula C6H8O3 B8290526 Dihydroxycyclohexenone

Dihydroxycyclohexenone

Cat. No. B8290526
M. Wt: 128.13 g/mol
InChI Key: QYOOZBGIAMCUNQ-UHFFFAOYSA-N
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Patent
US08080397B2

Procedure details

To a solution of the β-hydroxy ketone 8 (FIG. 6) (1.01 g, 3.85 mmol) in CH2Cl2 (10 mL) at 0° C. was added 4-(dimethylamino)pyridine (9.4 mg, 0.077 mmol), diisopropylethylamine (1.34 mL, 7.7 mmol) and acetic anhydride (0.44 mL, 4.6 mmol). After stirring at 0° C. for 6 hours, the solution was washed with saturated aqueous NaHCO3 and the NaHCO3 wash solution was extracted with CH2Cl2 (4×40 ml). The organic layer was dried with MgSO4 and concentrated to dryness. Purification by flash chromatography afforded compound 9 (FIG. 6) as a white solid (0.94 g, 100%). 1H NMR (CDCl3) δ 6.87 (dd, J=10.2, 1.8 Hz, 1H), 6.01 (dd, J=10.2, 2.4 Hz, 1H), 4.51 (dt, J=9.0, 2.1 Hz, 1H), 4.05 (m, 1H), 3.33 (s, 3H), 3.27 (s, 3H), 2.74 (dd, J=16.5, 13.2 Hz, 1H), 1.37 (s, 3H), 1.34 (s, 3H); 13C NMR (CDCl3) δ 196.8; 148.5; 130.1; 100.8; 99.7; 69.2; 8.0; 48.2; 48.1; 42.0; 17.7; 17.6.
Name
β-hydroxy ketone
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
9.4 mg
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH:7]([OH:8])[CH:6]([OH:9])[CH2:5][C:4](=O)[CH2:3]1.C(N(C(C)C)CC)(C)C.C(OC(=O)C)(=O)C>C(Cl)Cl.CN(C)C1C=CN=CC=1>[OH:9][C:6]1[CH2:5][CH2:4][CH2:3][C:2](=[O:1])[C:7]=1[OH:8]

Inputs

Step One
Name
β-hydroxy ketone
Quantity
1.01 g
Type
reactant
Smiles
OC1CC(CC(C1O)O)=O
Name
Quantity
1.34 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0.44 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
9.4 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution was washed with saturated aqueous NaHCO3
WASH
Type
WASH
Details
the NaHCO3 wash solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2 (4×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC1=C(C(CCC1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 190.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.